2-Hydroxy-3,6-dimethylbenzaldehyde chemical properties
2-Hydroxy-3,6-dimethylbenzaldehyde chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-3,6-dimethylbenzaldehyde
Abstract: 2-Hydroxy-3,6-dimethylbenzaldehyde is a substituted salicylaldehyde, a class of aromatic compounds that serve as pivotal intermediates in organic synthesis. The strategic placement of hydroxyl, aldehyde, and methyl functional groups on the benzene ring imparts a unique reactivity profile, making it a valuable precursor for the synthesis of complex heterocyclic systems, ligands for coordination chemistry, and molecules of pharmaceutical interest. This guide provides a comprehensive exploration of the chemical properties of 2-Hydroxy-3,6-dimethylbenzaldehyde, focusing on its synthesis, reactivity, and spectroscopic characterization. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its application in a laboratory setting.
Introduction and Molecular Overview
Substituted salicylaldehydes are a cornerstone of modern synthetic chemistry, widely employed as building blocks for fragrances, pharmaceuticals, and agrochemicals.[1] 2-Hydroxy-3,6-dimethylbenzaldehyde (CAS No: 52135-30-3), a derivative of this class, is distinguished by its specific substitution pattern which influences its electronic properties and steric environment. The presence of an electron-donating hydroxyl group and two methyl groups, ortho and meta to the formyl group, governs its reactivity in condensation, etherification, and electrophilic substitution reactions. A key structural feature is the pronounced intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde, which significantly impacts its physical and spectroscopic properties.[2]
Table 1: Physicochemical Properties of 2-Hydroxy-3,6-dimethylbenzaldehyde
| Property | Value | Source |
| CAS Number | 52135-30-3 | N/A |
| Molecular Formula | C₉H₁₀O₂ | [3] |
| Molecular Weight | 150.17 g/mol | [3] |
| IUPAC Name | 2-hydroxy-3,6-dimethylbenzaldehyde | N/A |
| Appearance | Expected to be a solid | [4] |
Synthesis of 2-Hydroxy-3,6-dimethylbenzaldehyde
The synthesis of salicylaldehydes is typically achieved through the ortho-selective formylation of the corresponding phenol.[2] Classical methods include the Reimer-Tiemann and Duff reactions; however, these often suffer from moderate yields and a lack of regioselectivity.[1][2][5] A more efficient and highly regioselective method involves the formylation of a phenol magnesium salt. The Casnati-Skattebøl ortho-formylation, which utilizes paraformaldehyde in the presence of magnesium chloride and a tertiary amine base like triethylamine, is a robust and scalable approach.[6][7] This method ensures exclusive formylation at the ortho position to the hydroxyl group.
Causality of the Ortho-Formylation Protocol
The high ortho-selectivity of the magnesium chloride-mediated formylation is attributed to the formation of a magnesium phenoxide chelate. Triethylamine acts as a base to deprotonate the phenol, which then coordinates with the MgCl₂. This magnesium-phenol complex directs the electrophilic attack of formaldehyde (generated from paraformaldehyde) to the sterically accessible ortho position, facilitated by the pre-coordination of formaldehyde to the magnesium center. This chelation control effectively blocks the para position and enhances the nucleophilicity of the ortho carbons.
Detailed Experimental Protocol: Ortho-Formylation of 2,5-Dimethylphenol
This protocol describes the synthesis of 2-Hydroxy-3,6-dimethylbenzaldehyde from its precursor, 2,5-dimethylphenol.
Materials:
-
2,5-Dimethylphenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
1 N Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane (for recrystallization)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottomed flask purged with argon, combine anhydrous MgCl₂ (1.2 equivalents) and paraformaldehyde (3 equivalents).
-
Solvent and Base Addition: Add anhydrous THF via syringe to the flask. Stir the resulting suspension and add triethylamine (2 equivalents) dropwise.
-
Substrate Addition: Add a solution of 2,5-dimethylphenol (1 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 70-75°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, add diethyl ether to the reaction mixture. Transfer the organic phase to a separatory funnel and wash sequentially with 1 N HCl (3 times) and water (3 times).[6]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]
-
Purification: The resulting crude product can be purified by recrystallization from hexane to yield pure 2-Hydroxy-3,6-dimethylbenzaldehyde.[6]
Caption: Workflow for the ortho-formylation of 2,5-dimethylphenol.
Chemical Reactivity and Mechanistic Pathways
The reactivity of 2-Hydroxy-3,6-dimethylbenzaldehyde is dominated by the interplay between the aldehyde and hydroxyl functional groups.
Reactions of the Aldehyde Group
-
Schiff Base Formation: The aldehyde functionality readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases.[8][9] This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.[8] These Schiff bases, particularly those derived from diamines like ethylenediamine (forming salen-type ligands), are exceptional chelating agents for various metal ions.[2]
Caption: Mechanism of Schiff base formation from the title compound.
-
Aldol and Knoevenagel Condensations: It can participate in base-catalyzed aldol-type condensations. For instance, reaction with active methylene compounds like malononitrile or diethyl malonate leads to the formation of chromene and coumarin derivatives, respectively.[2][10] The Perkin synthesis, a condensation with acetic anhydride, is a classic route to coumarins.[2]
-
Oxidation (Dakin Reaction): Treatment with hydrogen peroxide in a basic medium can oxidize the aldehyde group, leading to its replacement by a hydroxyl group via the Dakin reaction, which would yield a dimethyl-substituted catechol.[2]
Reactions of the Phenolic Hydroxyl Group
-
Etherification: The hydroxyl group can be alkylated to form ethers. A notable example is the Rap-Stoermer condensation, where reaction with chloroacetic acid followed by cyclization yields a benzofuran derivative.[2]
Intramolecular Hydrogen Bonding
The ortho positioning of the hydroxyl and aldehyde groups facilitates the formation of a strong intramolecular hydrogen bond.[2] This interaction increases the compound's stability, influences its conformation by locking the functional groups in a planar arrangement, and has significant spectroscopic consequences, such as the pronounced downfield chemical shift of the hydroxyl proton in ¹H NMR spectra.
Spectroscopic Profile
The structural features of 2-Hydroxy-3,6-dimethylbenzaldehyde give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -OH proton | δ 11.0 - 12.0 ppm (s, 1H) | Deshielded due to strong intramolecular H-bonding.[4][11] |
| -CHO proton | δ 9.8 - 10.1 ppm (s, 1H) | Typical range for aromatic aldehyde protons.[4][11] | |
| Aromatic protons | δ 6.5 - 7.5 ppm (m, 2H) | Region for substituted benzene ring protons. | |
| Methyl protons | δ 2.2 - 2.5 ppm (s, 6H) | Two singlets for the two non-equivalent methyl groups.[4] | |
| ¹³C NMR | C=O (aldehyde) | δ 190 - 195 ppm | Characteristic for aldehyde carbonyl carbon. |
| C-OH (aromatic) | δ 155 - 160 ppm | Aromatic carbon attached to the hydroxyl group. | |
| Aromatic Carbons | δ 115 - 140 ppm | Range for other carbons in the substituted ring. | |
| Methyl Carbons | δ 15 - 25 ppm | Typical range for methyl groups on an aromatic ring. | |
| IR (cm⁻¹) | O-H stretch | 3100 - 3300 (broad) | Broadened due to intramolecular hydrogen bonding. |
| C=O stretch | 1650 - 1670 | Lower frequency due to conjugation and H-bonding. | |
| C=C stretch | 1580 - 1620 | Aromatic ring vibrations. |
Note: Predicted values are based on data for structurally similar compounds like 2-hydroxy-3-methylbenzaldehyde and 2,4-dimethyl-6-hydroxybenzaldehyde.[4][12]
Applications in Research and Drug Development
The versatile chemical nature of 2-Hydroxy-3,6-dimethylbenzaldehyde makes it a valuable intermediate in several research domains.
-
Ligand Synthesis: Its ability to form stable Schiff base complexes is exploited in the development of catalysts for asymmetric synthesis and in the creation of metal-based sensors.
-
Heterocyclic Chemistry: It serves as a precursor for a variety of oxygen-containing heterocycles, such as coumarins and benzofurans, which form the core structure of many biologically active compounds.[2][10]
-
Medicinal Chemistry: Salicylaldehyde derivatives are scaffolds for synthesizing novel therapeutic agents. The corresponding hydrazones have shown promise as potent antifungal agents with low mammalian cell toxicity.[8][9] The functional groups on 2-Hydroxy-3,6-dimethylbenzaldehyde allow for systematic structural modifications to optimize biological activity and pharmacokinetic properties.
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